
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known as Pyridazinone, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been found to exhibit various biological and pharmacological activities, making it a promising candidate for drug development.
Mécanisme D'action
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation and cancer progression. This compound has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix and cancer cell invasion. Additionally, this compound has been found to activate certain signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. This compound has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer and neurodegenerative disorders. Additionally, this compound has been found to improve glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders, such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to enhance its pharmacological properties. This compound also exhibits high stability and solubility, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It exhibits low bioavailability and poor pharmacokinetic properties, which may limit its efficacy in vivo. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of its pharmacological effects.
Orientations Futures
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several potential future directions for research. One promising direction is to optimize the pharmacokinetic properties of the compound to enhance its efficacy in vivo. This can be achieved by modifying the chemical structure of the compound or by formulating it with suitable drug delivery systems. Another direction is to investigate the potential of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify its potential targets for drug development.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves the reaction of 2,6-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions to obtain this compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, anti-microbial, and anti-viral activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a crucial role in cancer progression and metastasis.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-15-10-8-13(9-11-15)20-19(24)18-16(26-2)12-17(23)22(21-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAMSJKTXRJMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2973552.png)
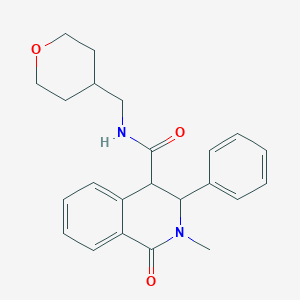
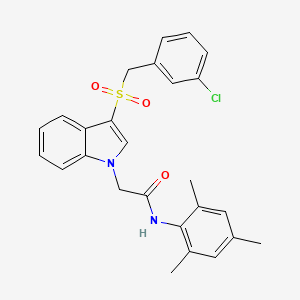
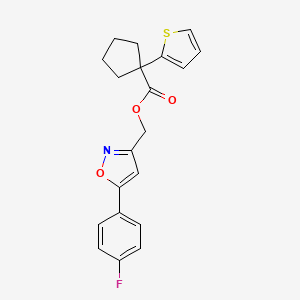
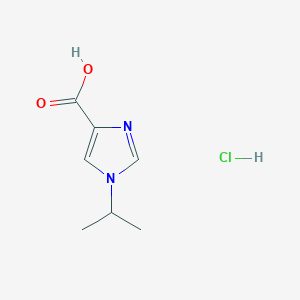
![N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2973559.png)
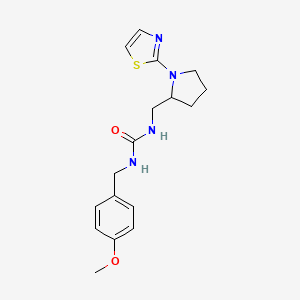
![1-[3-(4-Morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2973561.png)
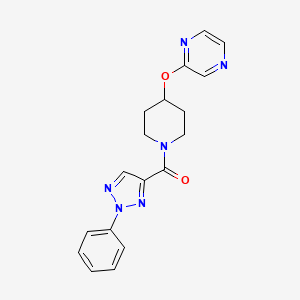
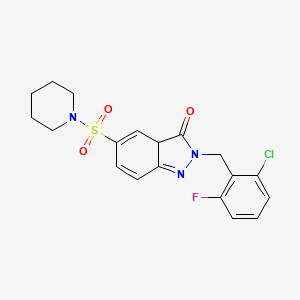
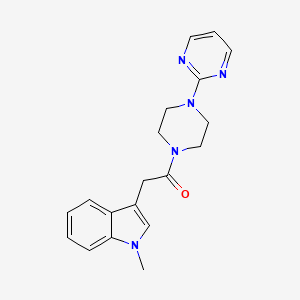
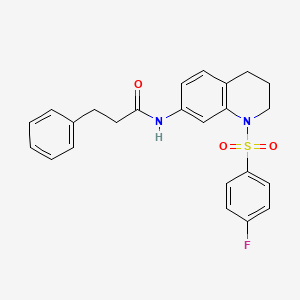
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide](/img/structure/B2973572.png)